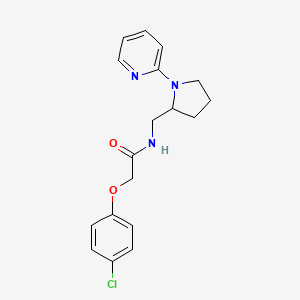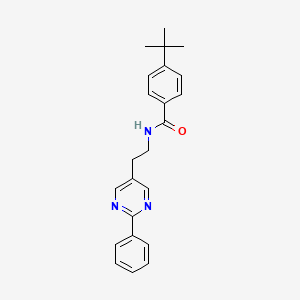
4-(tert-butyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been extensively studied for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent in the treatment of cancer.
Mécanisme D'action
TAK-659 works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of these kinases, TAK-659 can prevent the growth and survival of cancer cells and modulate the immune response.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of kinase activity, modulation of the immune response, and reduction of inflammation. In cancer cells, TAK-659 can induce apoptosis and inhibit cell proliferation. In immune cells, TAK-659 can modulate T-cell activation and differentiation, as well as reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its specificity for certain kinases, which allows for targeted inhibition of specific cellular processes. This specificity can also reduce the potential for off-target effects and toxicity. However, one limitation of TAK-659 is its poor solubility, which can make it difficult to administer in vivo. Additionally, the optimal dosage and administration of TAK-659 for different disease models are still being investigated.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 in combination with other therapeutic agents for the treatment of cancer. Additionally, the development of more soluble and bioavailable forms of TAK-659 could improve its efficacy in vivo. Finally, the investigation of TAK-659 in other disease models, such as autoimmune diseases and infectious diseases, could provide further insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of tert-butylamine with 2-bromoethylbenzene to form N-(tert-butyl)-2-(bromomethyl)benzamide. This intermediate compound is then reacted with 2-(2-phenylpyrimidin-5-yl)ethanamine to produce the final product, 4-(tert-butyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. The synthesis of TAK-659 has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has shown promising results as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. TAK-659 works by inhibiting the activity of certain kinases that are involved in the growth and survival of cancer cells. In immunology and inflammation, TAK-659 has been shown to modulate the immune response and reduce inflammation in various disease models.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)20-11-9-19(10-12-20)22(27)24-14-13-17-15-25-21(26-16-17)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTZSUHSUXWSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2790494.png)
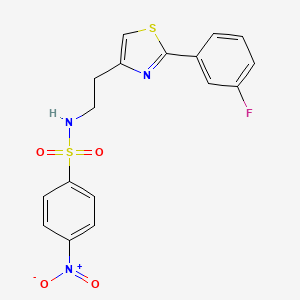
![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2790497.png)

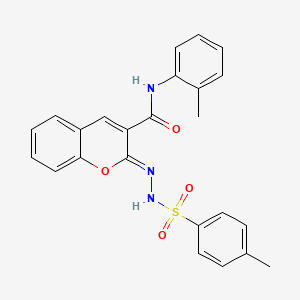

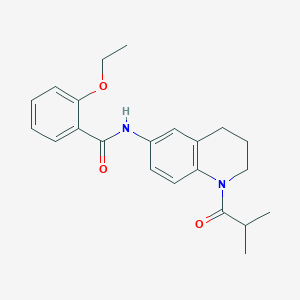
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2790507.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)
